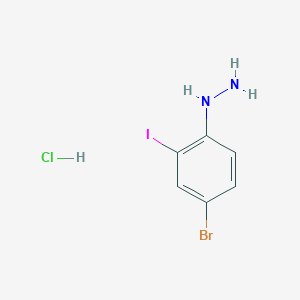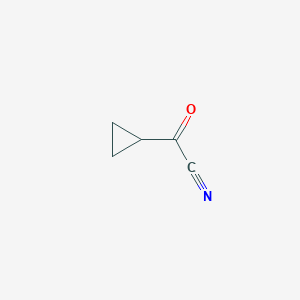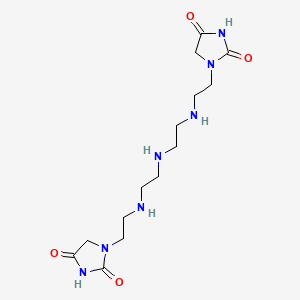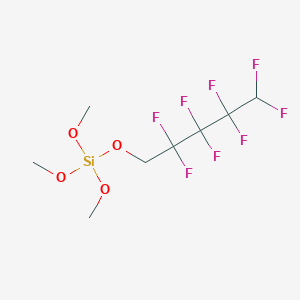
N2-acetyl-N6-diazo-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-6-azido-L-norleucine is a synthetic amino acid derivative characterized by the presence of an azido group at the sixth position of the norleucine backbone and an acetyl group at the amino terminus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the following steps:
Protection of the Amino Group: The amino group of L-norleucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Azido Group: The protected L-norleucine is then subjected to azidation, where the azido group is introduced at the sixth position using reagents like sodium azide.
Deprotection and Acetylation: The protecting group is removed, and the resulting compound is acetylated at the amino terminus using acetic anhydride.
Industrial Production Methods
Industrial production of N-Acetyl-6-azido-L-norleucine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Acetic Anhydride: Used for acetylation.
Hydrogen Gas and Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions.
科学研究应用
N-Acetyl-6-azido-L-norleucine has diverse applications in scientific research:
Chemical Biology: Used for labeling and tracking biomolecules due to its azido group, which can be selectively modified.
Medicinal Chemistry: Explored as a potential therapeutic agent or as a building block for drug development.
Protein Engineering: Incorporated into proteins to study structure-function relationships or to introduce novel functionalities.
Bioconjugation: Used in the development of bioconjugates for imaging or therapeutic purposes.
作用机制
The mechanism of action of N-Acetyl-6-azido-L-norleucine involves its incorporation into biomolecules, where it can exert effects through various pathways:
Molecular Targets: The azido group can interact with specific molecular targets, enabling selective labeling or modification.
Pathways Involved: The compound can participate in metabolic pathways, where it may be converted into active metabolites or interact with enzymes and receptors.
相似化合物的比较
N-Acetyl-6-azido-L-norleucine can be compared with other similar compounds such as:
N-Acetyl-L-norleucine: Lacks the azido group, making it less versatile for bioconjugation.
6-Azido-L-norleucine: Lacks the acetyl group, which may affect its incorporation into biomolecules.
N-Acetyl-L-leucine: Similar structure but lacks the azido group, limiting its applications in click chemistry.
Conclusion
N-Acetyl-6-azido-L-norleucine is a versatile compound with significant potential in various scientific fields. Its unique structural features enable a wide range of chemical reactions and applications, making it a valuable tool in chemical biology, medicinal chemistry, and protein engineering.
属性
分子式 |
C8H14N4O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-acetamido-6-azidohexanoic acid |
InChI |
InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15) |
InChI 键 |
YVTWABJVKYDHGY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[2-[[2-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12064037.png)

amine](/img/structure/B12064063.png)

![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)



![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)

![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)



